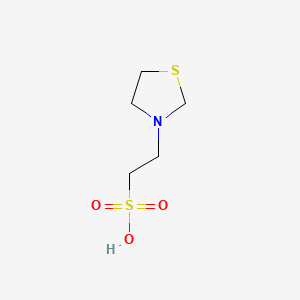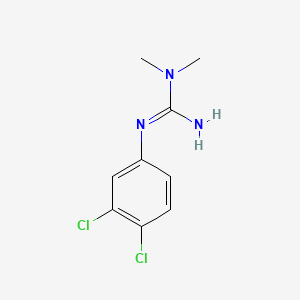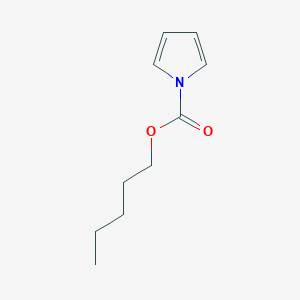
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of both nitro and hydroxy functional groups attached to phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsinic acid group. The reaction conditions often require controlled temperatures and the use of strong acids as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of high-performance liquid chromatography (HPLC) and other separation techniques is common to ensure the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The presence of nitro and hydroxy groups allows for various interactions, including hydrogen bonding and electron transfer, which contribute to its biological activity .
相似化合物的比较
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenyl-arsonic acid (roxarsone)
Comparison: (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is unique due to the combination of its functional groups and the presence of the arsinic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, roxarsone is primarily used as a growth promoter in animal feed, whereas this compound has broader applications in scientific research and industry .
属性
CAS 编号 |
6973-85-9 |
|---|---|
分子式 |
C12H9AsN2O7 |
分子量 |
368.13 g/mol |
IUPAC 名称 |
(4-hydroxy-3-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O7/c16-12-6-3-9(7-11(12)15(21)22)13(17,18)8-1-4-10(5-2-8)14(19)20/h1-7,16H,(H,17,18) |
InChI 键 |
ZGYIRYLJMMLKKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




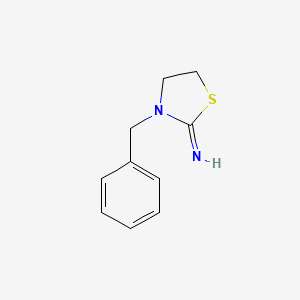

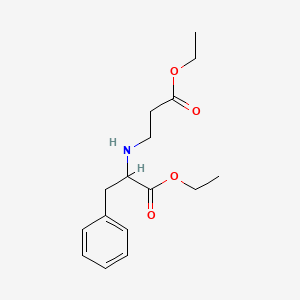
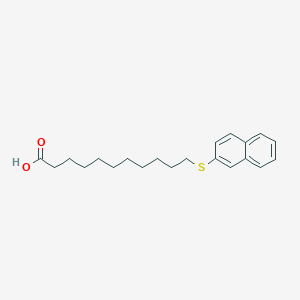
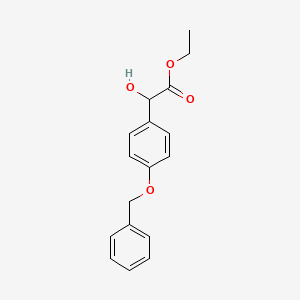
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)

